
An In-depth Technical Guide to 5-Bromo-3-(tert-
butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-Bromo-3-(tert-butyl)-2-

hydroxybenzaldehyde

Cat. No.: B180291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Chemistry
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that

serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique

structural arrangement, featuring a reactive aldehyde, a phenolic hydroxyl group, a bulky tert-

butyl substituent, and a bromine atom, imparts a distinct profile of reactivity and utility. The

interplay between these functional groups—specifically the intramolecular hydrogen bonding

between the hydroxyl and aldehyde moieties—stabilizes the molecule and modulates its

chemical behavior.[1][2] This guide offers a comprehensive exploration of its chemical

properties, synthesis, reactivity, and applications, providing researchers and drug development

professionals with the technical insights necessary to effectively utilize this compound in their

work.

Molecular Structure and Chemical Identity
The foundational step in understanding the utility of 5-Bromo-3-(tert-butyl)-2-
hydroxybenzaldehyde is a thorough analysis of its molecular architecture. The strategic

placement of its functional groups dictates its physical properties and reaction pathways.
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Chemical Identifiers
Identifier Value Source

CAS Number 153759-58-1 [3]

Molecular Formula C₁₁H₁₃BrO₂ [4]

Molecular Weight 257.12 g/mol [4]

IUPAC Name
5-bromo-3-tert-butyl-2-

hydroxybenzaldehyde
[5]

InChI Key
DTEMRMZXDSDCPQ-

UHFFFAOYSA-N
[5]

Structural Diagram
The spatial arrangement of the functional groups is critical. The ortho positioning of the

hydroxyl and aldehyde groups allows for the formation of a stabilizing intramolecular hydrogen

bond. The bulky tert-butyl group at position 3 provides significant steric hindrance, which can

direct the regioselectivity of certain reactions, while the bromine atom at position 5 serves as a

versatile handle for cross-coupling reactions.

Caption: Molecular structure of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde.

Physicochemical and Spectroscopic Profile
Physical Properties
The compound is typically supplied as a solid, and its macroscopic properties are consistent

with a substituted aromatic aldehyde of its molecular weight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemscene.com/product/153759-58-1.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-_tert-butyl_-2-hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-3-_tert-butyl_-2-hydroxybenzaldehyde
https://www.sigmaaldrich.com/TW/zh/product/synthonixcorporation/sy3h3d67890a?context=bbe
https://www.sigmaaldrich.com/TW/zh/product/synthonixcorporation/sy3h3d67890a?context=bbe
https://www.benchchem.com/product/b180291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

Physical Form Solid / Powder [5]

Color White to tan or light brown

Based on typical properties of

similar compounds like 2-

Bromo-5-

hydroxybenzaldehyde.

Storage Temperature 2-8°C (Refrigerator)
Recommended for maintaining

long-term stability.[3][5]

Solubility
Soluble in water, ethanol, and

acetone

Data for the related compound

5-bromo-2-

hydroxybenzaldehyde

suggests solubility in polar

organic solvents.[6]

Spectroscopic Data (Predicted)
While specific spectra require experimental acquisition, the key features can be predicted

based on the molecular structure. This serves as a guide for experimental characterization.

¹H NMR:

Aldehyde Proton (-CHO): A singlet peak expected around δ 9.5-10.5 ppm.

Phenolic Proton (-OH): A broad singlet, often downfield (δ 10-12 ppm), due to

intramolecular hydrogen bonding.

Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.0 ppm),

corresponding to the two protons on the benzene ring.

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.3-1.5 ppm, integrating

to 9 protons.

¹³C NMR: Expected signals include those for the carbonyl carbon (~190 ppm), aromatic

carbons (110-160 ppm), and the quaternary and methyl carbons of the tert-butyl group (~35

and ~30 ppm, respectively).
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FT-IR: Characteristic absorption bands would include a broad O-H stretch (around 3200

cm⁻¹), a C=O stretch for the aldehyde (around 1650 cm⁻¹), and C-H and C=C stretches for

the aromatic ring and alkyl groups.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a

characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

single bromine atom.

Synthesis and Reactivity
Plausible Synthetic Route
A specific, peer-reviewed synthesis for 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde (CAS

153759-58-1) is not readily available in the searched literature. However, a logical synthetic

approach can be designed based on established organic chemistry principles. A common

strategy for synthesizing substituted salicylaldehydes is the electrophilic formylation of a

corresponding phenol.

A plausible precursor would be 4-Bromo-2-(tert-butyl)phenol. Formylation could be achieved via

methods such as the Duff reaction (using hexamethylenetetramine in acidic conditions) or the

Reimer-Tiemann reaction (using chloroform and a strong base), which introduces an aldehyde

group ortho to the hydroxyl group.

Causality: The hydroxyl group is a strong ortho-, para-director. In 4-Bromo-2-(tert-butyl)phenol,

the para position is blocked by the bromine atom. The position ortho to the hydroxyl and meta

to the bulky tert-butyl group is sterically more accessible for the incoming electrophile, thus

favoring the formation of the desired product.

Synthesis of a Structural Isomer: An Experimental
Protocol
While not the target molecule, the synthesis of the isomer 3-Bromo-5-tert-butyl-2-

hydroxybenzaldehyde has been well-documented and provides valuable insight into the

chemistry of these systems.[2][7] This protocol demonstrates a two-step process involving

formylation followed by bromination.

Step 1: Formylation of 4-tert-butyl phenol (Modified Reimer-Tiemann Reaction)[2]
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Dissolve 60g of sodium hydroxide in 80 mL of water in a suitable reaction vessel.

Add 15g of 4-tert-butyl phenol to the solution and heat the mixture to 60-65°C.

Add 30 mL of chloroform dropwise to the heated mixture.

Maintain the reaction mixture at this temperature for one hour, during which a precipitate will

form.

Separate the liquid layer, which contains the product 5-tert-butyl-2-hydroxybenzaldehyde, via

suction filtration.

Step 2: Bromination[2]

The crude 5-tert-butyl-2-hydroxybenzaldehyde is then treated with liquid bromine in acetic

acid.

This step yields the final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, with a

reported yield of up to 83%.

Purity is typically confirmed using Thin Layer Chromatography (TLC).

Expert Insight: This protocol highlights that direct bromination of the formylated phenol is an

effective strategy. The regioselectivity of the bromination is directed by the strong activating

hydroxyl group.

Key Reaction Pathways and Reactivity
The reactivity of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a composite of its

individual functional groups.

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with

primary amines to form Schiff bases (imines).[8][9][10] These reactions are fundamental in

the synthesis of ligands for metal complexes and bioactive molecules.[11] The presence of

substituents on the salicylaldehyde ring can modulate the electronic properties and stability

of the resulting imine.[8]
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Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a

base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis or

esterification reactions.

Reactions at the Bromine Atom: The C-Br bond is a key site for synthetic diversification. It

can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki,

Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-

carbon or carbon-nitrogen bonds.

Aldehyde Modifications: The aldehyde can be oxidized to a carboxylic acid or reduced to a

primary alcohol using standard reagents.

Caption: Workflow for Schiff base formation from 5-Bromo-3-(tert-butyl)-2-
hydroxybenzaldehyde.

Applications in Drug Discovery and Materials
Science
Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry and materials

science. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a valuable precursor for

compounds with potential biological activities.

Antimicrobial and Anticancer Agents: Schiff bases derived from 5-bromosalicylaldehyde and

their metal complexes have demonstrated significant antibacterial, antifungal, and anticancer

properties.[10][11][12] The bromine atom, in particular, has been noted to enhance the

bioactivity of these compounds.[12]

Ligand Synthesis: The molecule is an excellent starting material for synthesizing multidentate

ligands. The resulting salicylaldimine (salen-type) ligands can coordinate with a wide range

of metal ions, forming stable complexes used in catalysis and as therapeutic agents.

Inhibitor Development: Derivatives of 5-bromosalicylaldehyde have been investigated as

inhibitors of protein-protein interactions, such as the collagen-Hsp47 interaction, which is

relevant in fibrotic diseases.

Safety, Handling, and Storage
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Proper handling and storage are paramount to ensure user safety and maintain the chemical

integrity of the compound.

GHS Hazard Classification
The compound is associated with the following hazards:[4]

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.

H318: Causes serious eye damage.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Recommended Handling and Storage
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection. Use a dust mask or work in a well-ventilated area or fume hood.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Recommended storage is at refrigerator temperatures (2-8°C).[3][5]

Incompatibilities: Avoid contact with strong oxidizing agents.

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If

inhaled, move to fresh air. If swallowed, seek immediate medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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